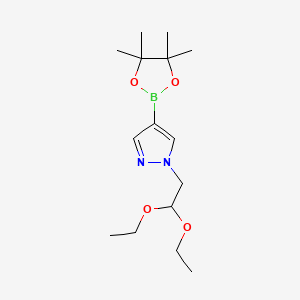
4-Chloro-5-iodo-2-methoxypyridine
Übersicht
Beschreibung
“4-Chloro-5-iodo-2-methoxypyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound with the molecular weight of 269.47 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-iodo-2-methoxypyridine” consists of a pyridine ring substituted with a chlorine atom at the 4th position, an iodine atom at the 5th position, and a methoxy group at the 2nd position .
Physical And Chemical Properties Analysis
“4-Chloro-5-iodo-2-methoxypyridine” is a solid compound at room temperature . It has a molecular weight of 269.47 .
Wissenschaftliche Forschungsanwendungen
Catalyst Development
It may also play a role in the development of new catalysts for chemical reactions due to its reactive halogen groups, which can be substituted in various catalytic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies The distinct chemical structure of 4-Chloro-5-iodo-2-methoxypyridine makes it suitable for NMR spectroscopy studies to understand molecular interactions and dynamics.
Zukünftige Richtungen
The future directions for the study of “4-Chloro-5-iodo-2-methoxypyridine” could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds involved in these reactions.
Mode of Action
4-Chloro-5-iodo-2-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of biaryl compounds, which are important in various biochemical pathways.
Result of Action
The molecular and cellular effects of 4-Chloro-5-iodo-2-methoxypyridine’s action would largely depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions , the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKCEXIINJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


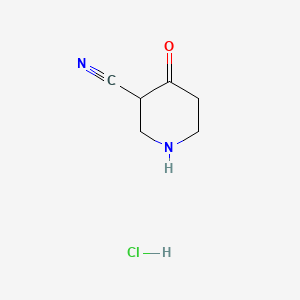
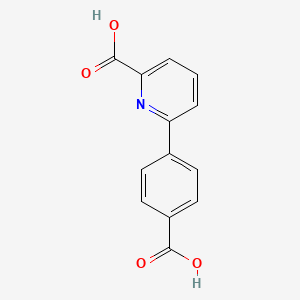
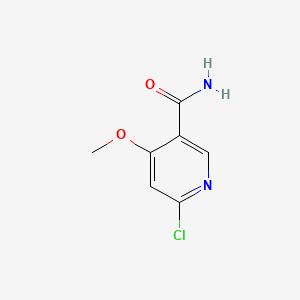

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)

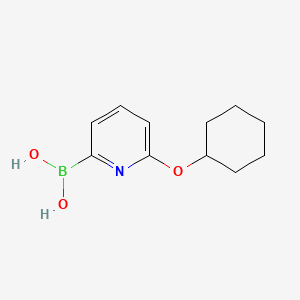

![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

